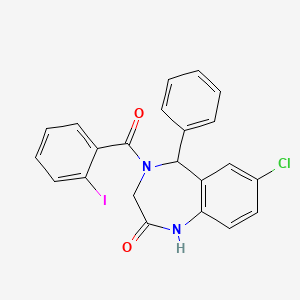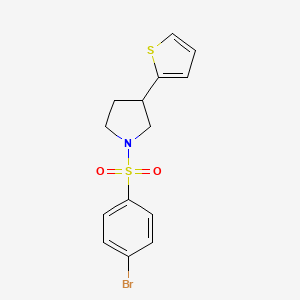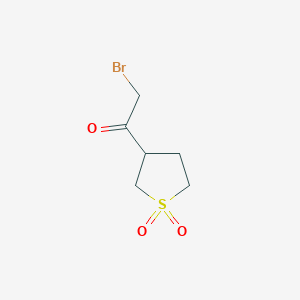
3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Bromoacetyl)-2H-chromen-2-one” is used as a key starting material for the synthesis of various heterocyclic compounds . It has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . “3-(2-Bromoacetyl)Benzoic Acid” is another compound that is used in laboratory chemicals and the synthesis of substances .
Synthesis Analysis
The synthesis of “3-(2-Bromoacetyl)-2H-chromen-2-one” involves its reaction with different reagents to produce various derivatives . The structures of the newly synthesized compounds were confirmed based on their spectral data and elemental analyses .
Molecular Structure Analysis
The molecular geometrical, molecular static polarizability, and hyperpolarizability parameters of “3-(2-Bromoacetyl)-2H-chromen-2-one” were examined using DFT levels of density functional theory with a 6-311++G(d,p) basis set .
Chemical Reactions Analysis
“3-(2-Bromoacetyl)-2H-chromen-2-one” serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
3-(2-Bromoacetyl)-1λ6-thiolane-1,1-dione serves as a valuable starting material for the synthesis of various heterocyclic compounds. Researchers have utilized it to create derivatives containing the benzopyran-2-one nucleus, which can be further functionalized at position 3 with different bioisosteric moieties. These include pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .
Cytotoxicity Studies
The synthesized compounds derived from 3-(2-Bromoacetyl)-1λ6-thiolane-1,1-dione have been evaluated for their in vitro anticancer activity. They were screened against six human cancer cell lines, including gastric, colon, liver, nasopharyngeal, and breast cancer cells. Notably, several compounds exhibited significant cytotoxic effects, with IC50 values in the nanomolar range. Compound 6d, in particular, demonstrated potent cytotoxic activity against gastric cancer cells .
Antimicrobial Properties
While not explicitly mentioned for this compound, related coumarins have shown promising antimicrobial properties. Coumarins are known for their anti-microbial activity against bacteria, fungi, and other pathogens. Further investigations could explore the antimicrobial potential of derivatives from 3-(2-Bromoacetyl)-1λ6-thiolane-1,1-dione .
Anti-Inflammatory and Antioxidant Effects
Coumarins, including those derived from 3-(2-Bromoacetyl)-1λ6-thiolane-1,1-dione, have been associated with anti-inflammatory and antioxidant properties. These compounds may modulate inflammatory pathways and scavenge free radicals, making them relevant for potential therapeutic applications .
Other Biological Activities
Benzopyran-2-ones, such as coumarins, exhibit diverse biological activities beyond cytotoxicity. These include antimalarial, anti-tuberculosis, and anti-HIV effects. Researchers continue to explore the multifaceted pharmacological potential of these compounds .
Building Blocks for Heterocyclic Systems
3-(Bromoacetyl)coumarins, including our compound of interest, serve as versatile building blocks for constructing polyfunctionalized heterocyclic systems. Their reactivity allows for the preparation of industrially significant scaffolds, contributing to the development of novel chemical entities .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-1-(1,1-dioxothiolan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3S/c7-3-6(8)5-1-2-11(9,10)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJBIFBZVJBBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1536862-53-9 |
Source


|
| Record name | 3-(2-bromoacetyl)-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

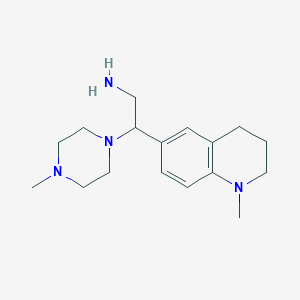
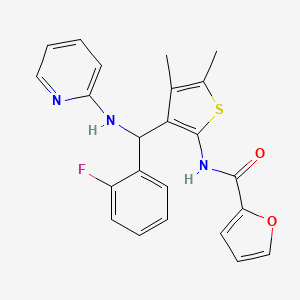
![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)
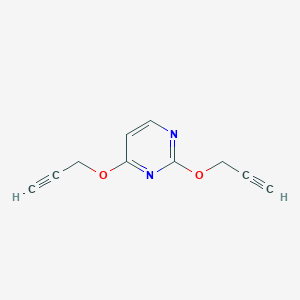
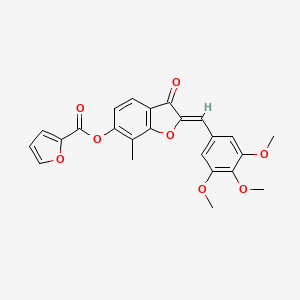
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)
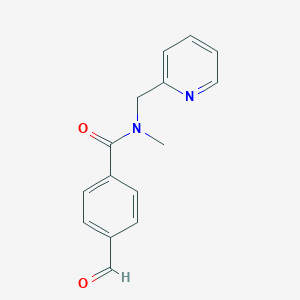


![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)
![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)
